4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol
Description
Molecular Formula: C₁₃H₁₀Cl₂FNO Average Mass: 286.127 g/mol CAS Registry Number: 868256-58-0 IUPAC Name: 4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol
This compound features a phenol core substituted with a chlorine atom at the 4-position and a benzylamine-derived side chain at the 2-position. The side chain includes a 3-chloro-4-fluorobenzyl group, which introduces steric and electronic effects critical to its reactivity and biological interactions. The compound is utilized in organic synthesis and pharmaceutical research, particularly in the development of antimicrobial, anticancer, and enzyme-inhibiting agents .
Properties
IUPAC Name |
4-chloro-2-[[(3-chloro-4-fluorophenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c15-11-2-4-14(19)10(6-11)8-18-7-9-1-3-13(17)12(16)5-9/h1-6,18-19H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYGNJZNMSBNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCC2=C(C=CC(=C2)Cl)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 4-chloro-2-methylphenol with 3-chloro-4-fluorobenzylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the benzyl and phenol rings can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, which can be studied to understand the compound’s effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in the substituents on the phenol ring or the benzylamine side chain. These modifications influence lipophilicity, binding affinity, and biological activity.
Table 1: Structural and Functional Comparison of Analogs
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Enhance stability and lipophilicity, improving membrane permeability .
- Hydroxyl/Imino Groups: Increase hydrogen-bonding capacity, critical for enzyme inhibition (e.g., α-amylase in S-1) .
- Oxadiazole Rings : Improve anticancer activity by facilitating tubulin binding, as seen in compound 6h .
Antimicrobial Activity
- S-1 and Derivatives: Exhibit broad-spectrum activity against Staphylococcus aureus and Bacillus subtilis (MIC ≤ 8 µg/mL). The 4-hydroxyphenyl imino group enhances interactions with bacterial enzymes .
Anticancer Activity
- 6h: Demonstrates potent activity against glioblastoma (SNB-19) and non-small cell lung cancer (NCI-H460) cells. The trimethoxyphenyl-oxadiazole moiety mimics combretastatin A4, a known tubulin polymerization inhibitor .
- Chiral Aminophenols: R,R stereochemistry in analogs like those in enables selective binding to tumor cell receptors, though cytotoxicity requires further study .
Enzyme Inhibition
Physicochemical Properties
- Lipophilicity : Determined via HPLC (), analogs with halogen substituents (Cl, F) exhibit higher log k values, correlating with improved blood-brain barrier penetration .
- Solubility: Hydroxyl and imino groups in S-1 and ISENIE reduce log P values, enhancing aqueous solubility but limiting membrane permeability compared to the target compound .
Biological Activity
4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol is a chemical compound that has garnered attention in scientific research due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12Cl2FNO, with a molecular weight of 300.16 g/mol. The compound features a chloro and a fluoro substituent on the aromatic rings, which are critical for its biological activity.
The primary mechanism through which this compound exerts its biological effects involves inhibition of specific tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition leads to reduced cell proliferation in various cancer cell lines.
Table 1: Biological Activity Overview
| Biological Activity | Target | IC50 (nM) | Cell Lines Tested |
|---|---|---|---|
| EGFR Inhibition | EGFR | 20.72 | A431, A549 |
| Antiproliferative | Various Cancer Cells | 1.22 | H1975 |
| Antimicrobial Activity | Acinetobacter baumannii | Not specified | Clinical isolates |
Structure-Activity Relationship (SAR)
Research indicates that modifications to the phenolic structure significantly affect the compound's potency. For instance, substituting different halogens or alkyl groups can enhance or diminish its inhibitory effects on EGFR. The presence of both chloro and fluoro groups has been associated with increased binding affinity to the target kinase.
Case Studies
- Anticancer Activity : In a study examining various quinazoline derivatives, compounds similar to this compound demonstrated significant antiproliferative effects against multiple cancer cell lines. The compound exhibited an IC50 value of 1.22 µM against H1975 cells, comparable to osimertinib, a known EGFR inhibitor .
- Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against Acinetobacter baumannii, a pathogen listed as a priority by WHO due to its resistance to antibiotics. The specific mechanisms by which this compound exerts antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
